Product packaging for Mundulone acetate(Cat. No.:)

Mundulone acetate

Cat. No.: B10753269
M. Wt: 476.5 g/mol
InChI Key: QUQMZWZRFQKNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mundulone acetate is a semi-synthetic derivative of the natural phytochemical mundulone, specifically engineered to enhance bioavailability and cellular permeability for in vitro research applications. This compound is of significant interest in pharmacological and chemical biology studies due to its proposed role as a potent modulator of the NF-κB signaling pathway. Research indicates that this compound acts by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB transcription factors in the cytoplasm and preventing the expression of pro-inflammatory genes. This mechanism positions it as a valuable tool for investigating chronic inflammation, oncogenic signaling, and cellular stress responses. Furthermore, its acetylated structure improves metabolic stability compared to its parent compound, making it particularly suitable for long-term cell culture studies. Researchers utilize this compound to explore novel therapeutic strategies for a range of conditions, including autoimmune diseases, cancer, and neurodegenerative disorders. Supplied as a high-purity solid, it is rigorously characterized by HPLC and NMR to ensure batch-to-batch consistency and reliability for your sensitive experimental systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28O7 B10753269 Mundulone acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[7-(5-methoxy-2,2-dimethylchromen-6-yl)-2,2-dimethyl-6-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O7/c1-15(29)33-24-12-16-11-19-23(13-22(16)35-28(24,4)5)32-14-20(25(19)30)17-7-8-21-18(26(17)31-6)9-10-27(2,3)34-21/h7-11,13-14,24H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQMZWZRFQKNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2=CC3=C(C=C2OC1(C)C)OC=C(C3=O)C4=C(C5=C(C=C4)OC(C=C5)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Identification of Botanical Sources: Mundulea sericea and Related Species

Mundulone (B3052915) acetate (B1210297) is a recognized natural product found within the genus Mundulea, with Mundulea sericea being the principal botanical source. This plant, a member of the Fabaceae family, is known to produce a variety of flavonoids and isoflavonoids. Notably, Mundulone acetate is derived from Mundulone, another isoflavone (B191592), which is extracted from the bark of Mundulea sericea. Research has confirmed the presence of this compound in various parts of the plant, with the stem bark being a significant reservoir.

Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves the extraction of the compound from the plant material. This is typically achieved through solvent-based approaches, although advanced methods are also applicable for the extraction of isoflavonoids in general.

Solvent-based extraction is a fundamental technique for isolating phytochemicals from plant tissues. The choice of solvent is crucial and is based on the polarity of the target compound. For the extraction of compounds from Mundulea sericea, a range of solvents with varying polarities are employed.

Commonly, the dried and powdered plant material, such as the stem bark, is subjected to extraction with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. This is often followed by extraction with solvents of increasing polarity, such as chloroform (B151607), ethyl acetate, and methanol (B129727). For instance, one study detailed the extraction of the air-dried stem bark of Mundulea sericea (2.1 kg) with chloroform and subsequently with 70% methanol.

Another approach involves the use of a solvent mixture from the outset. A combination of dichloromethane (B109758) (CH2Cl2) and methanol (MeOH) in a 1:1 ratio has been effectively used to extract compounds from the roots of Mundulea sericea. The selection of the solvent system is critical for maximizing the yield of the desired isoflavones while minimizing the co-extraction of interfering substances.

Table 1: Solvent Systems Used in the Extraction of Compounds from Mundulea sericea

Plant Part Solvent(s) Extraction Method
Stem Bark Chloroform, 70% Methanol Sequential Extraction
Roots Dichloromethane/Methanol (1:1) Mixture Extraction

While specific applications to this compound are not extensively documented, advanced extraction methods are widely used for the efficient extraction of isoflavonoids from plant materials. These techniques offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields compared to conventional methods.

Examples of advanced extraction methods include:

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is advantageous due to its low toxicity and the ease of solvent removal.

Ultrasonic-Assisted Extraction (UAE): The use of ultrasonic waves can enhance the extraction process by disrupting cell walls and increasing the penetration of the solvent into the plant matrix.

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to a more rapid and efficient extraction process.

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the purification of this compound.

Column chromatography is a cornerstone of phytochemical purification. The choice of stationary and mobile phases is critical for achieving effective separation.

For the separation of compounds from Mundulea sericea extracts, silica (B1680970) gel is a commonly used stationary phase due to its ability to separate compounds based on polarity. A typical procedure involves packing a glass column with silica gel and then loading the crude extract onto the top of the column. The separation is then achieved by eluting the column with a solvent system, often a mixture of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate or chloroform).

In one study, a chloroform extract of the stem bark was subjected to silica gel vacuum liquid chromatography (VLC). The column was eluted with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with chloroform and then methanol. Fractions collected from the column are then analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

Further purification can be achieved using other types of column chromatography, such as those employing Sephadex LH-20. This stationary phase is particularly useful for separating flavonoids and has been used with a mobile phase of dichloromethane/methanol (1:1) for the purification of compounds from Mundulea sericea root extracts.

Table 2: Column Chromatography Systems for Purification of Mundulea sericea Extracts

Stationary Phase Mobile Phase Technique
Silica Gel n-Hexane/Chloroform/Methanol (gradient) Vacuum Liquid Chromatography
Silica Gel n-Hexane/Ethyl Acetate (3:1) Preparative Thin-Layer Chromatography

For the final purification of this compound to a high degree of purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique offers high resolution and is capable of separating structurally similar compounds.

While a specific preparative HPLC protocol for this compound is not detailed in the reviewed literature, general methods for isoflavone purification can be applied. A typical preparative HPLC system for isoflavones would utilize a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of water (often acidified with a small amount of acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of a complex mixture of isoflavones. The eluting compounds are monitored by a UV detector at a wavelength where the isoflavones exhibit strong absorbance. The fractions corresponding to the peak of this compound are then collected.

Biosynthetic Pathway Elucidation

Proposed Biosynthetic Origins from Primary Metabolites

The carbon skeleton of mundulone (B3052915) acetate (B1210297), like all isoflavonoids, is assembled from precursors provided by two main primary metabolic pathways: the shikimate pathway and the acetate pathway. encyclopedia.pubdiva-portal.org

The Shikimate Pathway : This pathway produces the aromatic amino acid L-phenylalanine. mdpi.com A series of enzymatic steps then converts L-phenylalanine into p-coumaroyl-CoA. This C6-C3 unit (a phenyl group attached to a three-carbon chain) forms the B and C rings of the resulting isoflavone (B191592) structure. mdpi.commdpi.com

The Acetate Pathway : This pathway provides acetyl-CoA, which is carboxylated to form malonyl-CoA. frontiersin.org Malonyl-CoA serves as the extender unit in the subsequent condensation reaction. nih.gov

The convergence of these two pathways marks the entry point into flavonoid and isoflavonoid (B1168493) biosynthesis.

Role of the Acetate Pathway (Polyketide Pathway) in Isoflavone Biosynthesis

The acetate pathway, also referred to as the polyketide pathway in this context, plays a critical role in forming the A-ring of the isoflavonoid scaffold. diva-portal.org This process is catalyzed by a key enzyme, chalcone (B49325) synthase (CHS), which is a type III polyketide synthase (PKS). mdpi.comfrontiersin.org

The reaction involves the stepwise condensation of one molecule of p-coumaroyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA (from the acetate pathway). mdpi.commdpi.com Chalcone synthase catalyzes this reaction, ultimately leading to the formation of a C6-C3-C6 backbone in the form of a naringenin (B18129) chalcone. frontiersin.org This foundational step underscores the mixed biosynthetic origin of isoflavonoids, integrating precursors from distinct primary metabolic routes. diva-portal.org

Key Enzymatic Steps in the Formation of Mundulone and its Acetylation

The formation of mundulone and its subsequent acetylation into mundulone acetate involves a sequence of specific enzymatic transformations that build upon the initial chalcone scaffold.

Flavanone (B1672756) Formation : The naringenin chalcone produced by CHS is cyclized by the enzyme chalcone isomerase (CHI) to form the flavanone, naringenin. mdpi.comfrontiersin.org

Isoflavone Backbone Synthesis : This is the defining step of isoflavonoid biosynthesis. The enzyme isoflavone synthase (IFS) , a cytochrome P450-dependent monooxygenase, catalyzes an aryl migration that shifts the B-ring from the C-2 position to the C-3 position of the heterocyclic C-ring. frontiersin.orgencyclopedia.pubnih.gov This reaction forms an unstable intermediate, 2-hydroxyisoflavanone (B8725905). frontiersin.orgnih.gov

Dehydration : The intermediate is then dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to form the stable isoflavone core, such as genistein (B1671435) or daidzein. frontiersin.orgencyclopedia.pub

Formation of the Rotenoid Structure (Mundulone) : Mundulone is a rotenoid, a class of isoflavonoids characterized by an additional heterocyclic ring. frontiersin.orgencyclopedia.pub Starting from a basic isoflavone precursor, a series of further enzymatic modifications, including hydroxylation, cyclization, and prenylation, are required to construct the complex, multi-ringed structure of mundulone. While rotenoids are established as derivatives of isoflavones, the specific enzymes catalyzing these intricate tailoring steps to form mundulone have not been fully elucidated. frontiersin.orgnih.gov

Acetylation to this compound : The final step is the acetylation of mundulone. This reaction involves the transfer of an acetyl group from an acetyl-CoA donor to a hydroxyl group on the mundulone molecule. This type of acylation is a common modification in flavonoid and isoflavonoid pathways. frontiersin.orgencyclopedia.pub It is catalyzed by a class of enzymes known as acyltransferases. Specifically, members of the BAHD family of acyltransferases are known to be responsible for the acylation of isoflavone glucosides and other flavonoids. mdpi.comfrontiersin.orgresearchgate.net Therefore, it is proposed that a specific, yet-to-be-identified, acetyltransferase from this family catalyzes the conversion of mundulone to this compound.

The table below summarizes the key enzymes involved in the general isoflavonoid pathway leading toward mundulone.

Enzyme NameAbbreviationFunction
Phenylalanine ammonia-lyasePALInitiates the phenylpropanoid pathway from L-phenylalanine. mdpi.comfrontiersin.org
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to form p-coumaric acid. mdpi.comfrontiersin.org
4-coumarate CoA-ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA. mdpi.comfrontiersin.org
Chalcone synthaseCHSCondenses p-coumaroyl-CoA with 3x malonyl-CoA to form chalcone. mdpi.comfrontiersin.org
Chalcone isomeraseCHICyclizes chalcone to form a flavanone (e.g., naringenin). mdpi.comfrontiersin.org
Isoflavone synthaseIFSCatalyzes aryl migration to form the isoflavone skeleton. frontiersin.orgmdpi.comnih.gov
2-hydroxyisoflavanone dehydrataseHIDDehydrates the 2-hydroxyisoflavanone intermediate to a stable isoflavone. frontiersin.orgencyclopedia.pubnih.gov
Acyltransferase (BAHD family)-Proposed to catalyze the final acetylation of mundulone. frontiersin.orgresearchgate.net

Chemical Synthesis and Structural Modification Strategies

Semisynthetic Approaches to Mundulone (B3052915) Acetate (B1210297) from Mundulone

The primary route to obtaining mundulone acetate is through the chemical modification of its natural precursor, mundulone. nih.gov Mundulone is an isoflavone (B191592) that can be extracted from the bark of Mundulea sericea. nih.gov The conversion to this compound involves a straightforward acetylation reaction.

Acetylation Reactions and Reaction Optimization

Acetylation is a common chemical reaction that introduces an acetyl functional group into a compound. In the case of converting mundulone to this compound, a hydroxyl group on the mundulone molecule is esterified. While specific optimized reaction conditions for the synthesis of this compound are not detailed in the currently available scientific literature, the process would likely involve standard acetylation procedures.

Generally, such a transformation can be achieved using an acetylating agent like acetic anhydride (B1165640) or acetyl chloride in the presence of a base. mdpi.comfrontiersin.orglibretexts.orgresearchgate.netmdpi.com The base, often a tertiary amine like pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid) and can also act as a catalyst. mdpi.com The reaction is typically carried out in an aprotic solvent.

Optimization of this reaction would involve systematically varying several parameters to maximize the yield and purity of this compound. Key variables for optimization include:

Choice of Acetylating Agent: Acetic anhydride is generally preferred for its lower reactivity and easier handling compared to acetyl chloride.

Stoichiometry: The molar ratio of the acetylating agent and the base to mundulone would be adjusted.

Solvent: Different aprotic solvents could be screened for optimal solubility of reactants and reaction rate.

Temperature and Reaction Time: The reaction would be monitored at different temperatures to find the ideal balance between reaction rate and the formation of potential byproducts. The duration of the reaction would be optimized to ensure complete conversion.

Following the reaction, purification would be necessary to isolate the this compound from any unreacted mundulone, the acetylating agent, and other byproducts. This is typically achieved through chromatographic techniques such as column chromatography.

Total Chemical Synthesis Strategies for this compound

As of the current body of scientific literature, a total chemical synthesis of this compound has not been reported. The total synthesis of a complex natural product like mundulone, and by extension its acetate, presents significant challenges due to its intricate molecular architecture. accessscience.com This includes multiple stereocenters and a complex ring system, which would require a lengthy and stereocontrolled synthetic sequence.

General strategies for the synthesis of the isoflavone core are well-established. researchgate.net However, the specific and dense functionalization pattern of mundulone, including its prenyl groups, would necessitate the development of a highly specialized and non-trivial synthetic route. The lack of a reported total synthesis suggests that the semisynthetic approach from the relatively more accessible natural product, mundulone, is the current method of choice for obtaining this compound for research purposes.

Medicinal Chemistry Approaches for Analog Derivatization

Medicinal chemistry plays a crucial role in the development of natural products as therapeutic leads. For this compound, derivatization to create analogs is a key strategy to explore and improve its biological profile. nih.govbiorxiv.org

Design Principles for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies involve synthesizing a series of analogs of a lead compound and evaluating their biological activity to understand which parts of the molecule are essential for its function. While specific SAR studies on this compound are not extensively detailed, principles can be inferred from studies on related complex isoflavones and rotenoids. pnas.orgsemanticscholar.orgfrontiersin.orgnih.gov

Key areas of the this compound molecule that would be targeted for modification in SAR studies include:

The Acetate Group: The conversion of mundulone to this compound has been shown to decrease cytotoxicity, indicating the importance of this functional group. nih.gov Analogs with different ester groups (e.g., propionate, butyrate) could be synthesized to probe the effect of chain length and steric bulk at this position.

The Prenyl Groups: Prenylated flavonoids often exhibit enhanced biological activity due to the lipophilic nature of the prenyl chains, which can improve membrane permeability. frontiersin.org Analogs with modified or relocated prenyl groups, or with different lipophilic chains, would be synthesized to determine their role in the activity of this compound.

The Chromenone Core: Modifications to the core heterocyclic ring system, such as altering the substitution pattern on the aromatic rings, could be explored. However, these modifications are generally more synthetically challenging.

The Hydroxyl Group on the Pyran Ring: The parent compound, mundulone, has a hydroxyl group that is acetylated to form this compound. The presence and modification of this group are likely to be critical for activity.

The insights from these SAR studies would guide the design of new analogs with potentially improved potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound Analogs for Mechanistic Probes

The synthesis of specific analogs can also serve to create mechanistic probes to elucidate the biological target and mechanism of action of a compound. While there are no reported examples of this compound analogs synthesized specifically for this purpose, the study of related compounds provides a framework for this approach.

For instance, dihydromunduletone, a structurally related derivative of the parent compound mundulone, has been identified as an inhibitor of the G-protein coupled receptor GPR56. biorxiv.org This suggests that analogs of mundulone and this compound could be designed to further probe interactions with this or other receptors.

The synthesis of such probes might involve:

Introducing Reporter Groups: Attaching fluorescent tags or radioactive isotopes to the this compound scaffold to allow for visualization and tracking of the molecule within biological systems.

Creating Photoaffinity Labels: Incorporating a photolabile group that can form a covalent bond with its biological target upon irradiation with light, enabling target identification.

Simplifying the Structure: Synthesizing simplified analogs that retain the core pharmacophore but are easier to synthesize, to facilitate the initial exploration of the mechanism of action.

These medicinal chemistry strategies are essential for advancing our understanding of this compound and for potentially developing it into a more effective and safer therapeutic agent.

Pharmacological and Biological Activities in Research Models

Modulation of Intracellular Calcium Mobilization

Mundulone (B3052915) acetate (B1210297) has been identified as an inhibitor of intracellular calcium (Ca2+)-regulated myometrial contractility. biorxiv.orgnih.govresearchgate.net Its primary mechanism involves the modulation of Ca2+ release within smooth muscle cells.

In in vitro studies, mundulone acetate has been shown to inhibit the mobilization of intracellular calcium in myometrial smooth muscle cells. nih.govresearchgate.net This inhibitory action is a key factor in its potential to modulate uterine contractions. While mundulone, the parent compound, inhibits Ca2+-mobilization in both myometrial cells and aortic vascular smooth muscle cells (VSMCs), this compound's inhibitory effect is specific to myometrial SMCs. nih.govresearchgate.net

When compared to its parent compound, mundulone, this compound exhibits distinct differences in efficacy and potency. Research indicates that mundulone has a greater efficacy in inhibiting intracellular Ca2+ release from myometrial cells, with an Emax of 80.5% compared to 44.5% for this compound. biorxiv.org However, this compound demonstrates greater potency and uterine-selectivity in this inhibition. nih.govscienft.com Specifically, mundulone showed a 2-fold difference in potency between myometrial cells and aorta VSMCs, while this compound displayed a significant 70% difference in efficacy, highlighting its selectivity. nih.gov

Table 1: Comparative Efficacy and Potency of Mundulone and this compound in Myometrial Cells

Compound Emax (%) IC50 (µM)
Mundulone 80.5 27
This compound 44.5 14

Data sourced from bioRxiv. biorxiv.org

Investigating Uterine Selectivity in Contractility Models

A significant aspect of the research on this compound is its selectivity for uterine tissue over other types of smooth muscle, such as those found in blood vessels.

Studies have focused on the uterine-selective nature of this compound. biorxiv.org This selectivity is attributed to its differential effects on calcium mobilization in myometrial cells versus vascular smooth muscle cells. researchgate.net

This compound's selectivity for uterine tissue is further evidenced by its limited activity in vascular smooth muscle cells. researchgate.net While mundulone affects both myometrial and aortic VSMCs, this compound's inhibitory action on Ca2+ mobilization is primarily observed in myometrial cells. nih.govresearchgate.net This suggests a lower potential for off-target effects on the maternal vasculature. Research has shown that this compound has a greater difference in both IC50 (4.3-fold vs. 2.3-fold for mundulone) and Emax (70% vs. 0% for mundulone) between myometrial cells and aorta VSMCs, confirming its higher uterine selectivity. biorxiv.org

Table 2: Uterine Selectivity of this compound

Parameter Myometrial SMCs Aorta VSMCs
Inhibition of Ca2+ Mobilization Yes No

Data based on findings from ResearchGate and bioRxiv. biorxiv.orgresearchgate.net

Interactions with Other Bioactive Compounds in Synergistic Studies

The potential for this compound to work in conjunction with other bioactive compounds has been explored in synergistic studies. These investigations aim to determine if combination therapies could enhance efficacy.

Research has shown that this compound exhibits synergistic efficacy with the calcium channel blocker nifedipine (B1678770). nih.govresearchgate.net However, no synergistic effects were observed when combined with indomethacin (B1671933) or the oxytocin (B344502) receptor antagonist atosiban (B549348). nih.govresearchgate.net In contrast, the parent compound, mundulone, displayed synergism with both atosiban and nifedipine. biorxiv.orgnih.gov

Table 3: Synergistic Interactions of this compound

Combination Synergistic Effect
This compound + Nifedipine Yes
This compound + Indomethacin No
This compound + Atosiban No

Information from studies on combination therapies. nih.govresearchgate.net

Analysis of Combination Ratios and Enhanced Efficacy

The enhanced efficacy of the this compound and nifedipine combination has been quantified in cellular assays. A fixed-ratio (FR) combination of 1:2.25 for this compound to nifedipine was tested. nih.gov While this combination demonstrated synergistic efficacy in inhibiting calcium mobilization, it was noted that the therapeutic index of MA in combination with nifedipine was lower compared to MA as a single agent (1.8 vs 8.8, respectively). nih.gov

The potency of both Mundulone and this compound was enhanced by a similar degree (2–3 fold) when combined with nifedipine. nih.gov The efficacy of the combination was also improved by approximately 6-fold compared to when the compounds were used as single agents. nih.gov

Below is a table summarizing the in vitro therapeutic index of this compound in a fixed-ratio combination with nifedipine.

Drug Combination (Fixed Ratio)Cell LineIC50 (µM) - CombinationTherapeutic Index (TI)
MA + Nifedipine (1:2.25) hTERT-HM34.45; 77.521.83
HEPG224.44; 55
RPTEC100; 225
Data sourced from a study on the tocolytic potential of mundulone and this compound. nih.gov IC50 values represent the concentration of the compounds in the combination at 50% inhibition. The therapeutic index is a ratio of the IC50 in a cell viability assay to the IC50 in the Ca2+ mobilization assay.

Proposed Molecular Mechanisms of Action

The precise molecular mechanisms through which this compound exerts its effects are not yet fully elucidated. nih.gov Its activity as an inhibitor of intracellular calcium mobilization suggests interference with pathways that regulate calcium signaling in smooth muscle cells. nih.govsajaa.co.za However, the specific molecular targets remain an area of active investigation. nih.gov

Hypothesis on G Protein-Coupled Receptor (GPCR) Modulation

One of the proposed hypotheses for the mechanism of action of this compound involves the modulation of G protein-coupled receptors (GPCRs). biorxiv.org GPCRs are a large family of transmembrane receptors that play a crucial role in various physiological processes, including the regulation of uterine contractions. uobasrah.edu.iq It has been suggested that the tocolytic effects of this compound could be mediated through its interaction with a specific GPCR, although this has not yet been experimentally confirmed. biorxiv.org Research into a related compound, dihydromunduletone, has shown it to be an antagonist of certain adhesion GPCRs, which lends some credence to the possibility of this compound also interacting with this receptor class. researchgate.netwhiterose.ac.uk

Exploration of Estrogen Receptor (ER) Interactions

Another area of exploration for the molecular mechanism of this compound is its potential interaction with estrogen receptors (ERs). biorxiv.org Estrogen receptors are involved in regulating uterine function, and compounds that modulate these receptors can influence myometrial contractility. drugbank.com As an isoflavone (B191592) derivative, a class of compounds known to interact with ERs, it is plausible that this compound could exert some of its biological activity through this pathway. nih.gov However, direct evidence of this compound binding to and modulating ERα or ERβ is currently lacking. biorxiv.org

Investigation of Other Potential Downstream Signaling Pathways

Beyond GPCRs and ERs, other downstream signaling pathways could be involved in the action of this compound. The inhibition of intracellular calcium mobilization points towards pathways that control calcium influx, efflux, or release from intracellular stores like the sarcoplasmic reticulum. sajaa.co.za The mechanism of action could involve direct or indirect effects on ion channels, or enzymes involved in second messenger signaling cascades that ultimately regulate intracellular calcium levels. nih.gov However, the specific downstream signaling pathways modulated by this compound remain to be identified and characterized through further research. nih.gov

Structure Activity Relationship Sar Investigations

Impact of the Acetate (B1210297) Moiety on Biological Activity and Selectivity

The introduction of an acetate group to the mundulone (B3052915) structure, forming mundulone acetate, has a significant impact on its biological profile. This chemical modification alters its potency, efficacy, and, notably, its selectivity for uterine smooth muscle cells over other cell types. Current time information in Bangalore, IN.nih.gov

Research has demonstrated that this compound exhibits greater potency in inhibiting intracellular calcium mobilization in myometrial cells compared to its parent compound, mundulone. nih.govbiorxiv.org However, this increased potency is accompanied by a decrease in efficacy. nih.gov While this compound is a more potent inhibitor, it does not achieve the same maximal inhibition as mundulone. nih.gov

A key advantage conferred by the acetate moiety is a significant enhancement in uterine selectivity. Current time information in Bangalore, IN.nih.gov this compound shows a more pronounced inhibitory effect on myometrial cells compared to aortic vascular smooth muscle cells, which is a crucial characteristic for reducing potential cardiovascular side effects. Current time information in Bangalore, IN.nih.gov Furthermore, the acetylation of mundulone leads to a notable reduction in cytotoxicity. Current time information in Bangalore, IN.longdom.comacs.org Studies have shown that this compound has a significantly smaller effect on the viability of myometrial, liver, and kidney cells compared to mundulone, resulting in a more favorable in vitro therapeutic index. nih.govbiorxiv.org

Comparative SAR Analysis of Mundulone and this compound

Structural Determinants of Uterine Selectivity

The primary structural difference, the acetate group, is the key determinant of the enhanced uterine selectivity observed with this compound. Current time information in Bangalore, IN.nih.gov While mundulone inhibits calcium mobilization in both myometrial and aortic vascular smooth muscle cells, this compound's inhibitory action is significantly more pronounced in myometrial cells. Current time information in Bangalore, IN. This suggests that the acetate functional group plays a crucial role in the differential binding or interaction with cellular targets in these distinct smooth muscle tissues. The increased selectivity of this compound is a critical finding, as it points to a structural feature that can be exploited to design compounds with more targeted therapeutic effects on the uterus. nih.gov

Relationship Between Structural Modifications and Potency/Efficacy

The structural modification of adding an acetate group creates a trade-off between potency and efficacy. This compound displays a higher potency in inhibiting intracellular calcium release in myometrial cells, as indicated by a lower IC50 value compared to mundulone. nih.gov However, mundulone demonstrates greater maximal efficacy (Emax) in the same assay. nih.gov This suggests that while the acetate derivative binds more readily to its target, it is less effective at producing the maximal biological response. In ex vivo studies using mouse uterine tissue, mundulone showed a concentration-dependent inhibition of contractions, whereas this compound did not exhibit significant tocolytic efficacy. Current time information in Bangalore, IN.

Table 1: Comparative in vitro activity of Mundulone and this compound on Myometrial and Aortic Smooth Muscle Cells Current time information in Bangalore, IN.nih.gov

CompoundCell TypeIC50 (μM)Emax (%)Fold Difference in Potency (Myometrial vs. Aorta)% Difference in Efficacy (Myometrial vs. Aorta)
Mundulone Myometrial26.5980.52>2.30.37
Aorta>6080.15
This compound Myometrial13.9144.45>4.370.06
Aorta>60-25.61

Strategies for Enhancing Selectivity and Activity through Structural Elucidation

The distinct pharmacological profiles of mundulone and this compound suggest that further structural modifications could lead to the development of derivatives with even more desirable therapeutic properties. nih.gov Medicinal chemistry efforts are warranted to further explore the structure-activity relationships and enhance uterine selectivity and activity. biorxiv.org

One proposed strategy involves leveraging the understanding that the acetate group improves selectivity and reduces cytotoxicity. Current time information in Bangalore, IN.nih.gov Future research could focus on synthesizing and evaluating a series of mundulone analogs with different ester functionalities to determine if the size, electronics, or lipophilicity of the ester group can further optimize the balance between potency, efficacy, and selectivity.

Another avenue for investigation is the exploration of other sites on the mundulone scaffold for chemical modification. By systematically altering different parts of the isoflavone (B191592) core, it may be possible to identify other structural features that contribute to its biological activity. This could lead to the design of novel compounds with improved potency and a better therapeutic index. biorxiv.org Such studies would be instrumental in developing a more comprehensive understanding of the pharmacophore responsible for the desired tocolytic effects and in designing next-generation uterine-selective agents.

Advanced Analytical Methodologies in Mundulone Acetate Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the precise molecular structure of Mundulone (B3052915) Acetate (B1210297). By analyzing the interaction of the compound with electromagnetic radiation, researchers can map its atomic framework and confirm its identity. The combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural profile. acs.orguonbi.ac.ke

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Mundulone Acetate. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and their spatial relationships.

In a typical ¹H NMR spectrum of this compound, distinct signals (resonances) would appear at specific chemical shifts (δ), measured in parts per million (ppm). For instance, the protons of the acetate group's methyl moiety (CH₃) would likely produce a sharp singlet peak. researchgate.net The aromatic protons on the flavonoid core would generate more complex multiplet signals in a characteristic downfield region of the spectrum. The position, splitting pattern (multiplicity, e.g., singlet, doublet), and integration (area under the peak) of each signal are correlated to the electronic environment, neighboring protons, and the number of protons, respectively. oxinst.com

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. researchgate.net The chemical shift of each carbon signal indicates its functional group type (e.g., carbonyl, aromatic, aliphatic). For this compound, a signal corresponding to the ester carbonyl carbon would be expected at a significant downfield shift (e.g., ~170 ppm), while the carbons of the flavonoid rings would appear in the aromatic region. researchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between protons and carbons, allowing for the complete and definitive assignment of the molecular structure. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Flavonoid Acetate Structure Note: This table is illustrative of the type of data obtained for a flavonoid acetate. Specific shifts for this compound would require experimental determination.

Position/GroupExpected ¹H NMR (ppm, Multiplicity)Expected ¹³C NMR (ppm)
Aromatic Protons6.0 - 8.0 (m)100 - 165
Olefinic Protons5.0 - 6.5 (d, m)100 - 140
Acetyl Protons (CH₃)~2.1 (s)~21
Acetyl Carbonyl (C=O)-~170
Methine/Methylene Protons2.5 - 5.0 (m)20 - 80

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight of the compound, and High-Resolution Mass Spectrometry (HRMS) delivers a highly accurate mass measurement, which is crucial for determining its elemental composition. acs.orgspectroscopyonline.com

In a typical analysis, the molecule is ionized, and the resulting molecular ion (e.g., [M+H]⁺ in positive ion mode) is detected. HRMS can measure the mass of this ion with enough precision (often to four or five decimal places) to allow for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass. spectroscopyonline.com

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed. In this technique, the molecular ion is isolated and fragmented, and the m/z ratios of the resulting fragment ions are measured. The fragmentation pattern provides valuable structural information. For this compound, a characteristic fragmentation would be the neutral loss of the acetyl group, which can help confirm the presence and location of the acetate moiety. This combination of accurate mass measurement and fragmentation data serves as a definitive method for structural confirmation. longdom.comresearchgate.net

Table 2: Illustrative Mass Spectrometry Data for this compound

Analysis TypeIon ModeExpected ObservationInformation Gained
HRMSPositive ESIAccurate m/z for [M+H]⁺Elemental Composition / Molecular Formula
MS/MSPositive ESIFragmentation pattern (e.g., loss of C₂H₂O)Structural confirmation (presence of acetate group)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. measurlabs.com This technique is particularly useful for quantifying compounds containing chromophores—parts of a molecule that absorb light at specific wavelengths. The flavonoid backbone of this compound contains extensive conjugated systems, which act as strong chromophores, making it well-suited for UV-Vis analysis. mdpi.com

The UV-Vis spectrum of this compound would show one or more absorption maxima (λmax). iajps.com For example, a related compound, 5-methoxymundulin, exhibits a λmax at 272 nm. researchgate.net According to the Beer-Lambert Law, the absorbance of a solution at a specific wavelength is directly proportional to the concentration of the absorbing species. upi.edu By measuring the absorbance of solutions with known concentrations of a pure this compound standard at its λmax, a calibration curve can be constructed. This curve can then be used to determine the concentration of this compound in unknown samples, providing a simple and rapid method for quantification. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing precise quantification. These methods are routinely used in quality control and research settings.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying this compound. medwinpublishers.com A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. globalresearchonline.net

Method development involves optimizing several parameters to achieve a sharp, symmetrical peak for this compound that is well-separated from any impurities. medwinpublishers.com Key steps include selecting an appropriate stationary phase (e.g., a C18 column), optimizing the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier), setting the flow rate, and choosing a detection wavelength based on the compound's UV-Vis spectrum (e.g., its λmax). researchgate.netajpp.in

Once developed, the method must be validated according to established guidelines to ensure it is reliable, reproducible, and accurate for its intended purpose. wjpsonline.com Validation parameters typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. globalresearchonline.net A validated HPLC method provides a high degree of confidence in the purity value and the quantified amount of this compound in a sample. researchgate.net

Table 3: Typical Parameters for a Validated RP-HPLC Method for a Flavonoid Acetate

ParameterTypical Condition / Value
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% acid)
Flow Rate1.0 mL/min
DetectionUV at λmax (e.g., 272 nm)
Linearity (r²)> 0.999
Precision (%RSD)< 2%
Accuracy (Recovery)98 - 102%

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. frontiersin.org This hyphenated technique is invaluable for metabolite profiling, allowing for the detection and identification of this compound and its metabolites in complex biological matrices such as plasma, urine, or cell extracts. researchgate.netmdpi.com

In an LC-MS analysis, the sample is first injected into the HPLC system, where this compound and other related compounds are separated based on their physicochemical properties. frontiersin.org The eluent from the chromatography column flows directly into the mass spectrometer's ion source. The mass spectrometer then generates mass spectra for the compounds as they elute. semanticscholar.org

This approach allows researchers to identify this compound based on both its characteristic retention time from the LC separation and its specific mass-to-charge ratio from the MS detection. biorxiv.org The high sensitivity of modern mass spectrometers enables the detection of trace amounts of the compound and its metabolites, providing critical insights into its absorption, distribution, metabolism, and excretion (ADME) properties. wellcomeopenresearch.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. The methodology's applicability to this compound research hinges on the compound's volatility or the presence of volatile impurities or degradation products. In the context of natural product analysis, GC-MS is frequently used to profile the volatile composition of plant extracts. researchgate.netresearchgate.net

The process involves introducing a sample into the gas chromatograph, where it is vaporized. An inert carrier gas (like helium) transports the vaporized sample through a heated capillary column. nih.gov The column separates the sample's components based on their boiling points and affinity for the column's stationary phase. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint for identification. researchgate.net

A typical GC-MS analysis of a plant extract would involve sample preparation, such as solvent extraction or headspace solid-phase microextraction (SPME), followed by injection into the GC-MS system. researchgate.netinternationaloliveoil.org The data obtained can reveal the presence of volatile contaminants or degradation products in a research formulation of this compound.

Table 1: Example of Volatile Compounds Identified in Plant Extracts by GC-MS This table presents examples of volatile compounds commonly identified in plant extracts using GC-MS, illustrating the types of molecules the technique can detect. The presence of these specific compounds in a this compound sample would depend on its source and purity.

Compound ClassExample CompoundPotential SignificanceReference
EstersEthyl acetateSolvent residue, fermentation byproduct internationaloliveoil.org
Esters9,12-Octadecadienoic acid (z,z)-, methyl esterComponent of plant oil researchgate.net
AlcoholsEthanolSolvent residue, fermentation byproduct internationaloliveoil.org
Alcohols1-HexanolAssociated with plant aroma internationaloliveoil.org
AldehydesHexanalMarker for lipid peroxidation (rancidity) internationaloliveoil.org
Terpenoids2-Pentadecanone, 6,10,14-trimethyl-Common plant volatile researchgate.net

Methodologies for Assessing Purity and Stability in Research Formulations

Ensuring the purity and stability of this compound in research formulations is critical for the validity and reproducibility of experimental results. A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prominent.

Purity assessment is typically conducted using HPLC coupled with a detector, such as a Diode-Array Detector (DAD) or a Mass Spectrometer (MS). ufrgs.br HPLC separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. thieme-connect.com For isoflavonoids like this compound, reversed-phase HPLC with a C18 column is common. thieme-connect.comnih.gov The mobile phase often consists of a gradient mixture of acidified water and an organic solvent like acetonitrile or methanol. nih.govnih.gov The purity of a reference standard is crucial for accurate quantification and is often stated in its Certificate of Analysis. nih.gov

Stability testing involves subjecting the research formulation to a range of environmental conditions over time to determine how the concentration of this compound changes. These "forced degradation" studies typically expose the compound to conditions such as elevated temperature, humidity, light (photostability), and different pH levels (acidic and basic hydrolysis) and oxidative stress. ufrgs.brresearchgate.net

Research on related isoflavones provides a framework for the stability assessment of this compound. Studies have shown that temperature is a critical factor affecting isoflavone (B191592) stability, with recommendations to store extracts at temperatures below 10°C and protected from light to prevent degradation. researchgate.net Some isoflavone forms, such as malonyl glucosides, are more susceptible to degradation than their corresponding β-glucoside forms. researchgate.netacs.org The stability of isoflavonoids has also been shown to be robust during certain processing and simulated digestive conditions. acs.orgohio-state.edu

Table 2: Typical Chromatographic Conditions for Isoflavone Purity Analysis This table provides representative HPLC conditions used for the analysis of isoflavones, which are applicable for assessing the purity of this compound.

ParameterConditionReference
Chromatography SystemHigh-Performance Liquid Chromatography (HPLC) ufrgs.br
ColumnReversed-Phase C18 thieme-connect.comnih.gov
Mobile Phase AWater with 0.1% acid (e.g., formic, acetic, or trifluoroacetic acid) ufrgs.brnih.govnih.gov
Mobile Phase BAcetonitrile or Methanol with 0.1% acid nih.govnih.gov
ElutionGradient elution nih.govnih.gov
Flow Rate~1.0 mL/min nih.govacs.org
DetectionUV/DAD (e.g., at 254 or 260 nm) or Mass Spectrometry (MS) nih.govnih.gov
Column TemperatureAmbient or controlled (e.g., 25-40°C) ufrgs.bracs.org

Table 3: Summary of Forced Degradation Conditions for Isoflavone Stability Studies This table outlines the conditions used in forced degradation studies to assess the stability of isoflavones, a methodology directly relevant to this compound research.

Stress ConditionTypical Reagents and ConditionsPurposeReference
Acid Hydrolysis0.1 M - 1 M HCl, heated (e.g., 60-80°C)To assess stability in acidic environments. ufrgs.br
Base Hydrolysis0.1 M - 1 M NaOH, room temperature or heatedTo assess stability in alkaline environments. ufrgs.br
Oxidation3-30% Hydrogen Peroxide (H₂O₂), room temperatureTo assess susceptibility to oxidation. ufrgs.br
Thermal DegradationStored at elevated temperatures (e.g., 40°C, 80°C)To determine heat sensitivity and shelf-life. ufrgs.brresearchgate.netnih.gov
PhotostabilityExposure to UV-Vis lightTo determine light sensitivity. ufrgs.brresearchgate.net

Preclinical Research Models and Methodological Frameworks

In Vitro Cell Culture Models

In vitro models are fundamental in early-stage compound evaluation, providing a controlled environment to study cellular mechanisms. For Mundulone (B3052915) acetate (B1210297), these have included both primary cells isolated directly from human tissue and immortalized cell lines designed for long-term study.

The investigation of Mundulone acetate has utilized primary human myometrial cells to ensure physiological relevance. biorxiv.org These cells are sourced from myometrial tissue samples obtained from patients during elective cesarean deliveries. scienft.comdntb.gov.uanih.gov The isolation process begins with the careful dissection of the tissue to remove serosa, blood vessels, and fibrous components. researchgate.net

The dissected myometrial tissue is then minced into small pieces and subjected to enzymatic digestion, typically using a combination of collagenases, to break down the extracellular matrix and release individual smooth muscle cells. researchgate.net Following digestion, the cell suspension is filtered through a cell sieve to remove undigested tissue and debris, yielding a purified population of myometrial cells. These primary cells are then plated onto culture dishes containing a specialized smooth muscle growth medium and maintained in a humidified incubator at 37°C with 5% CO₂. researchgate.net This technique provides a model system that closely mimics the characteristics of myometrial cells in vivo for studying the effects of compounds like this compound. researchgate.net

Alongside primary cells, research on this compound has employed the human telomerase reverse transcriptase-immortalized human myometrial (hTERT-HM) cell line. biorxiv.orgnih.govresearchgate.net This cell line was developed by infecting primary myometrial cells with a retrovirus expressing the catalytic subunit of telomerase (hTERT). researchgate.net This process extends the lifespan of the cells indefinitely, overcoming the senescence that limits the use of primary cultures, without causing neoplastic transformation. researchgate.net

The hTERT-HM cell line is a valuable tool for mechanistic studies because it provides a stable and reproducible cell population. researchgate.netsemanticscholar.org These cells retain key markers of myometrial smooth muscle differentiation, including the expression of alpha-smooth muscle actin, calponin, and functional oxytocin (B344502) receptors. researchgate.net In the context of this compound research, hTERT-HM cells have been specifically used in cell viability and cytotoxicity assays to help determine the compound's in vitro therapeutic index. biorxiv.orgnih.govresearchgate.net

High-throughput screening (HTS) was the initial method that identified this compound and its analog, Mundulone, as potential modulators of myometrial contractility. nih.govnih.govdoaj.orgnih.gov HTS is a drug discovery process that uses automation and miniaturization to test thousands of compounds for a specific biological activity in a rapid and cost-effective manner. bmglabtech.com

For these compounds, an automated HTS assay measuring oxytocin-induced intracellular calcium (Ca²⁺) mobilization in myometrial cells was used. nih.govlongdom.com This phenotypic assay is designed to identify compounds that can inhibit this key signaling event, which is crucial for uterine contractions. nih.gov Following its initial identification, this compound was further evaluated in high-throughput combination screens. nih.gov These screens use an 8x8 dose-matrix format to test for synergistic or additive effects when combined with existing clinical tocolytics, such as nifedipine (B1678770) and atosiban (B549348). nih.gov Research showed that this compound displayed synergistic efficacy with nifedipine in inhibiting Ca²⁺ mobilization. scienft.comdntb.gov.uanih.govnih.gov

Table 1: Comparative In Vitro Activity of this compound and Mundulone

Compound Assay Cell Type Potency (IC₅₀) Efficacy (Eₘₐₓ) Source
This compound (MA) Ca²⁺-Mobilization Myometrial Cells 27 µM 44.5% biorxiv.orgresearchgate.net
Mundulone Ca²⁺-Mobilization Myometrial Cells 14 µM 80.5% biorxiv.orgresearchgate.net
This compound (MA) Ca²⁺-Mobilization Aortic VSMCs ~116 µM (4.3-fold > Myo) ~13% (70% difference vs. Myo) biorxiv.orgresearchgate.net
Mundulone Ca²⁺-Mobilization Aortic VSMCs ~32 µM (2.3-fold > Myo) ~80% (0% difference vs. Myo) biorxiv.orgresearchgate.net

This table summarizes the potency (IC₅₀) and efficacy (Eₘₐₓ) of this compound compared to Mundulone in inhibiting intracellular calcium release in different cell types. A higher IC₅₀ indicates lower potency. VSMC stands for Vascular Smooth Muscle Cells.

Table 2: In Vitro Therapeutic Index (TI) of this compound

Compound Cell Viability Assay Therapeutic Index (TI) Source
This compound (MA) WST-1 Assay 8.8 biorxiv.orgnih.govresearchgate.net
Mundulone WST-1 Assay 0.8 biorxiv.orgnih.govresearchgate.net

The therapeutic index was calculated based on cytotoxicity in hTERT-HM, HepG2 (liver), and RPTEC (kidney) cells relative to the potency in the Ca²⁺-assay. A higher TI suggests a more favorable in vitro safety window.

Ex Vivo Tissue Models

Ex vivo models, which involve the use of fresh tissues studied outside the organism, serve as a bridge between in vitro cell culture and in vivo studies. championsoncology.com They allow for the investigation of compound effects on intact tissue architecture, preserving cell-cell interactions.

Organ bath studies are a classic pharmacological technique used to measure the contractility of isolated muscle tissues under isometric conditions. reprocell.com In the evaluation of this compound, this method was employed using myometrial tissue strips from both term-pregnant mice and humans. nih.govresearchgate.net The tissue strips are mounted in a chamber filled with a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂/5% CO₂). reprocell.com The tension generated by spontaneous or agonist-induced contractions is measured by a force transducer.

These studies are crucial for determining a compound's direct effect on tissue-level contractility. researchgate.net Interestingly, research findings from these organ bath assays showed that while its analog Mundulone caused a concentration-dependent inhibition of myometrial contractions, this compound did not demonstrate this effect on its own. biorxiv.orgscienft.comnih.govnih.gov

Vessel myography is a specialized technique, similar to an organ bath, designed for studying the physiology and pharmacology of small blood vessels. reprocell.comfrontiersin.org It is considered a gold standard for measuring the vasoactivity (contraction or relaxation) of arteries. reprocell.com This method was used to assess potential off-target vascular effects of this compound. nih.gov Specifically, the vasoreactivity of the fetal ductus arteriosus and aortic vascular smooth muscle cells were examined. biorxiv.orgnih.gov This is important for determining the uterine selectivity of a compound. biorxiv.org

In these experiments, isolated blood vessels are mounted on small wires in a myograph chamber. frontiersin.org The system measures changes in isometric force in response to the compound. reprocell.com Vessel myography studies revealed that this compound did not affect the vasoreactivity of the ductus arteriosus, indicating a lack of off-target effects on this particular fetal vessel. biorxiv.orgscienft.comnih.govnih.gov This, combined with data showing its inhibitory effects on Ca²⁺-mobilization were more selective for myometrial cells than for aortic smooth muscle cells, suggests a degree of uterine selectivity for this compound at the cellular signaling level. biorxiv.orgresearchgate.net

Table 3: Summary of Ex Vivo Findings

Method Tissue Compound Finding Source
Organ Bath Mouse & Human Myometrium This compound No inhibition of ex vivo contractions biorxiv.orgnih.gov
Organ Bath Mouse & Human Myometrium Mundulone Concentration-dependent inhibition of contractions biorxiv.orgnih.govresearchgate.net
Vessel Myography Mouse Fetal Ductus Arteriosus This compound No effect on vasoreactivity biorxiv.orgnih.gov
Vessel Myography Mouse Fetal Ductus Arteriosus Mundulone No effect on vasoreactivity biorxiv.orgnih.gov

In Vivo Animal Models for Efficacy Studies

Preclinical evaluation of novel chemical entities relies heavily on the use of in vivo animal models to bridge the gap between in vitro discoveries and potential human applications. These models are instrumental in understanding the physiological effects of a compound in a complex biological system.

Mouse Models of Induced Physiological States

In the preclinical assessment of this compound, researchers have utilized a mouse model of induced preterm labor to evaluate its potential as a tocolytic agent, a substance used to suppress premature uterine contractions. nih.govresearchgate.net This specific model involves the administration of mifepristone (B1683876) to pregnant mice on day 15 of gestation to induce preterm birth. nih.govresearchgate.net Mifepristone is a progesterone (B1679170) receptor antagonist, and its application effectively initiates labor, providing a reliable and consistent timeframe to study the efficacy of potential inhibitory compounds. nih.gov This model is considered a widely utilized and standard approach for the preclinical investigation of tocolytic drug candidates. nih.govresearchgate.net

Assessment of Compound Effects in Animal Models

In these studies, treatment with mundulone alone after mifepristone induction demonstrated a dose-dependent delay in delivery. nih.gov More significantly, a combination therapy of mundulone with atosiban was shown to be highly effective, allowing 71% of the treated dams to deliver at full term, a substantial improvement compared to the outcomes for either agent administered individually. nih.gov These findings underscore the utility of the animal model in demonstrating the potential therapeutic efficacy of this class of compounds. nih.gov

Cellular Viability Assessments for Research Context

A critical component of early-stage drug discovery is the in vitro assessment of a compound's potential for cytotoxicity. nih.gov These assays provide essential information on cellular toxicity, which helps in determining the therapeutic window of a potential drug candidate. nih.govnih.gov

Comparative Cytotoxicity Studies in Relevant Cell Lines (e.g., Myometrial, Liver, Kidney Cells)

The cytotoxic profile of this compound has been evaluated using a well-established WST-1 cell viability assay. nih.gov This assessment is crucial for predicting potential toxicity in both the target tissue and key metabolic organs. nih.gov The studies involved a comparison between this compound and its parent compound, mundulone, across several human cell lines after 72 hours of incubation. nih.govbiorxiv.org

The selected cell lines included:

hTERT-HM: An immortalized human myometrial cell line, representing the target tissue for tocolytic action. nih.govbiorxiv.org

HepG2: A human liver cancer cell line, widely used as a model for liver cell (hepatocyte) toxicity. nih.govbiorxiv.org

RPTEC: Renal Proximal Tubule Epithelial Cells, used to assess potential kidney toxicity. nih.govbiorxiv.org

The results indicated that this compound is significantly less cytotoxic than mundulone across all tested cell lines. nih.govbiorxiv.org This lower cytotoxicity is a favorable characteristic in drug development. nih.gov

Comparative Cytotoxicity (IC₅₀) of this compound and Mundulone
CompoundhTERT-HM (Myometrial) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)RPTEC (Kidney) IC₅₀ (µM)
This compound>125>125>125
Mundulone182125

Evaluation of Therapeutic Index in In Vitro Systems for Selectivity Determination

The therapeutic index (TI) is a quantitative measure of a compound's safety and selectivity. It is calculated as the ratio of the concentration at which it produces a toxic effect to the concentration at which it produces the desired therapeutic effect. nih.gov In the context of in vitro studies for this compound, the TI was determined by comparing its cytotoxicity (IC₅₀ in the most sensitive cell line) to its potency in inhibiting intracellular calcium mobilization (IC₅₀ in the Ca²⁺ mobilization assay), which is the desired therapeutic action for tocolysis. nih.gov

This compound demonstrated a favorable in vitro therapeutic index of 8.8. biorxiv.orgacs.org This was significantly better than that of mundulone, which had a TI of 0.8. biorxiv.orgacs.org The superior TI for this compound is a direct result of its lower cytotoxicity combined with its potency in the functional assay. nih.govbiorxiv.org This favorable profile suggests a wider window between the dose required for a therapeutic effect and the dose that would cause cellular toxicity. nih.gov

In Vitro Therapeutic Index of this compound and Mundulone
CompoundPotency (Ca²⁺-assay IC₅₀, µM)Cytotoxicity (Lowest IC₅₀, µM)Therapeutic Index (TI)
This compound14>1258.8
Mundulone2718 (hTERT-HM)0.8

Q & A

Q. What experimental models are used to assess Mundulone acetate’s tocolytic efficacy?

Methodological Answer: In vitro models include oxytocin-induced Ca²⁺ mobilization assays in human uterine myometrial cells, which screen for inhibition of contractile signaling. Ex vivo validation involves testing isolated human myometrial strips and fetal ductus arteriosus (DA) rings in organ baths to confirm uterine selectivity and avoid off-target vascular effects .

Q. How is this compound’s cytotoxicity evaluated in preclinical studies?

Methodological Answer: Cytotoxicity is assessed via cell viability assays (e.g., MTT or ATP-based luminescence) comparing primary myometrial cells and vascular smooth muscle cells (VSMCs). Dose-response curves and therapeutic indices (TI) are calculated to prioritize compounds with TI >10 .

Q. What biomarkers validate this compound’s uterine selectivity in vivo?

Methodological Answer: Key biomarkers include oxytocin receptor (OTR) expression levels (via qPCR or Western blot), intracellular Ca²⁺ flux (measured via fluorescent dyes like Fluo-4), and tissue-specific contractile responses in myometrial versus DA tissue .

Q. How can researchers quantify this compound in plant extracts or biological matrices?

Methodological Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used, with deuterated internal standards for precision. Validation follows FDA bioanalytical guidelines for sensitivity, linearity, and reproducibility .

Q. What controls are essential for testing this compound’s stability in experimental settings?

Methodological Answer: Stability studies require forced degradation assays under varied pH, temperature, and light exposure. Stability-indicating HPLC methods are employed to detect degradation products, ensuring compound integrity during storage and administration .

Advanced Research Questions

Q. How can researchers address variability in this compound concentration across natural plant sources?

Methodological Answer: Standardized extraction protocols (e.g., Soxhlet or supercritical CO₂ extraction) paired with chromatographic quantification (HPLC-UV) are critical. Comparative phytochemical profiling of plant strains from diverse geographical regions is recommended to identify high-yield variants .

Q. What statistical approaches resolve contradictions in this compound’s efficacy across studies?

Methodological Answer: Multivariate regression adjusts for confounding variables (e.g., cell line heterogeneity), while sensitivity analysis identifies outlier datasets. Systematic reviews (per Cochrane guidelines) meta-analyze pooled data to reconcile discrepancies .

Q. How to design studies evaluating this compound’s synergy with existing tocolytics?

Methodological Answer: Isobolographic analysis quantifies synergistic potency shifts. Dose-response matrices (e.g., checkerboard assays) calculate combination indices (CI <1 indicates synergy). Ex vivo validation in tissue models confirms enhanced efficacy without cytotoxicity .

Q. What in silico methods predict this compound’s off-target interactions?

Methodological Answer: Molecular docking against GPCR libraries (e.g., OXTR, V1aR) identifies potential off-target binding. Pharmacophore modeling and machine learning tools (e.g., DeepTox) predict adverse interactions with vascular or endocrine pathways .

Q. How do ex vivo models confirm this compound’s tissue-specific effects?

Methodological Answer: Isolated human myometrial strips and DA rings are mounted in organ baths with force transducers. Pre-treatment with this compound precedes exposure to oxytocin or prostaglandins, measuring contractile force reduction. Selectivity is confirmed if DA constriction remains unaffected .

Methodological Recommendations

  • Reproducibility : Use standardized cell lines (e.g., hTERT-immortalized myometrial cells) and pre-register protocols on platforms like Open Science Framework.
  • Data Contradictions : Apply PRISMA guidelines for literature reviews and transparently report negative results to reduce publication bias.
  • Ethical Compliance : For ex vivo human tissue studies, obtain informed consent and ethical approval per Declaration of Helsinki principles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.